N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
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Overview
Description
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzo[1,3]dioxole moiety, a thiazolidinone ring, and a chloroacetamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide typically involves a multi-step process. One common method includes the condensation of benzo[1,3]dioxole-5-carbaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chloroacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to active sites of enzymes, blocking their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Benzo[1,3]dioxol-5-ylmethylene-2-thioxo-3-p-tolyl-thiazolidin-4-one: Shares a similar core structure but with different substituents.
N-substituted (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives: Similar thiazolidinone ring structure with variations in substituents.
Uniqueness
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
554423-46-0 |
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Molecular Formula |
C15H13ClN2O5S |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-[2-[5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C15H13ClN2O5S/c16-7-13(19)17-3-4-18-14(20)12(24-15(18)21)6-9-1-2-10-11(5-9)23-8-22-10/h1-2,5-6H,3-4,7-8H2,(H,17,19) |
InChI Key |
REZHDQABWKAELK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCNC(=O)CCl |
Origin of Product |
United States |
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